molecular formula C13H15N3O7 B6030774 2-[2-(3-{[(1-METHYLETHYLIDENE)AMINO]OXY}-5-NITROANILINO)-2-OXOETHOXY]ACETIC ACID

2-[2-(3-{[(1-METHYLETHYLIDENE)AMINO]OXY}-5-NITROANILINO)-2-OXOETHOXY]ACETIC ACID

Cat. No.: B6030774
M. Wt: 325.27 g/mol
InChI Key: AINOJTOSGUDAIY-UHFFFAOYSA-N
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Description

2-[2-(3-{[(1-METHYLETHYLIDENE)AMINO]OXY}-5-NITROANILINO)-2-OXOETHOXY]ACETIC ACID is a complex organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound features a nitroaniline moiety, an oxoethoxy group, and an acetic acid functional group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3-{[(1-METHYLETHYLIDENE)AMINO]OXY}-5-NITROANILINO)-2-OXOETHOXY]ACETIC ACID typically involves multiple steps, including the formation of the nitroaniline intermediate, followed by the introduction of the oxoethoxy group and the acetic acid moiety. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: The nitro group can also be reduced to an amino group under specific conditions, using reagents such as hydrogen gas and palladium catalysts.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) is a typical reducing agent.

    Substitution: Reagents such as alkyl halides and strong bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while oxidation can produce various oxidized forms of the compound.

Scientific Research Applications

2-[2-(3-{[(1-METHYLETHYLIDENE)AMINO]OXY}-5-NITROANILINO)-2-OXOETHOXY]ACETIC ACID has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-(3-{[(1-METHYLETHYLIDENE)AMINO]OXY}-5-NITROANILINO)-2-OXOETHOXY]ACETIC ACID involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the acetic acid moiety can interact with enzymes and receptors. These interactions can modulate various biological processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Acetic acid, [[(1-methylethylidene)amino]oxy]-, ethyl ester: Shares a similar structural motif but differs in the ester group.

    Acetic acid, 2-[[2-[[(1-methylethylidene)amino]oxy]acetyl]oxy]-, 2-(hexyloxy)-2-oxoethyl ester: Another related compound with variations in the ester and oxoethoxy groups.

Uniqueness

2-[2-(3-{[(1-METHYLETHYLIDENE)AMINO]OXY}-5-NITROANILINO)-2-OXOETHOXY]ACETIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its nitroaniline moiety, in particular, sets it apart from other similar compounds, providing unique opportunities for chemical modifications and biological interactions.

Properties

IUPAC Name

2-[2-[3-nitro-5-(propan-2-ylideneamino)oxyanilino]-2-oxoethoxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O7/c1-8(2)15-23-11-4-9(3-10(5-11)16(20)21)14-12(17)6-22-7-13(18)19/h3-5H,6-7H2,1-2H3,(H,14,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AINOJTOSGUDAIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOC1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)COCC(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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